1-Benzyl-5-bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
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Overview
Description
1-Benzyl-5-bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is a chemical compound with the molecular formula C13H10BrNO3 and a molecular weight of 308.13 g/mol . This compound is known for its unique structure, which includes a bromine atom, a benzyl group, and a pyridine ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-5-bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-5-bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Benzyl-5-bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The bromine atom and the benzyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
- 1-Benzyl-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid
- 1-(3-Methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
Uniqueness
1-Benzyl-5-bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the bromine atom and the benzyl group makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-benzyl-5-bromo-6-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-11-6-10(13(17)18)8-15(12(11)16)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWLOIDREFLJIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=C(C2=O)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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